molecular formula C17H15ClO3S B14518201 6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran CAS No. 62384-84-3

6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran

Cat. No.: B14518201
CAS No.: 62384-84-3
M. Wt: 334.8 g/mol
InChI Key: TWWRJNJZNXRFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran typically involves multiple steps, starting with the preparation of the benzopyran coreCommon reagents used in these reactions include chlorinating agents like thionyl chloride and sulfonylating agents like p-toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and sulfonyl groups can participate in further substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Sulfonylating Agents:

    p-Toluenesulfonyl chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted benzopyrans, while oxidation can lead to the formation of sulfonic acids .

Scientific Research Applications

6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The chloro and sulfonyl groups can modulate the compound’s reactivity and binding affinity to biological targets. The benzopyran core can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran is unique due to its combination of a chloro substituent, a sulfonyl group, and a benzopyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62384-84-3

Molecular Formula

C17H15ClO3S

Molecular Weight

334.8 g/mol

IUPAC Name

6-chloro-4-[(4-methylphenyl)sulfonylmethyl]-2H-chromene

InChI

InChI=1S/C17H15ClO3S/c1-12-2-5-15(6-3-12)22(19,20)11-13-8-9-21-17-7-4-14(18)10-16(13)17/h2-8,10H,9,11H2,1H3

InChI Key

TWWRJNJZNXRFBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CCOC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.